3-(2-Fluoro-3-methylphenoxy)pyrrolidine

Medicinal Chemistry Building Block Chemical Synthesis

For discovery teams facing SAR divergence from unqualified fluorophenoxy analogs, this building block eliminates structural ambiguity. Its defined 2-fluoro-3-methyl substitution offers unique steric and electronic properties for generating proprietary screening libraries where comparative performance is internally controlled. - Minimum 95% purity specification ensures reproducible synthetic outcomes. - Serves as a versatile starting material for pyrrolidine nitrogen functionalization or aromatic ring elaboration. - Procured for custom synthetic pathways where a specific, non-generic scaffold is required.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 1505609-00-6
Cat. No. B1407331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-3-methylphenoxy)pyrrolidine
CAS1505609-00-6
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2CCNC2)F
InChIInChI=1S/C11H14FNO/c1-8-3-2-4-10(11(8)12)14-9-5-6-13-7-9/h2-4,9,13H,5-7H2,1H3
InChIKeyBRLXQVYXELIYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Specifications for 3-(2-Fluoro-3-methylphenoxy)pyrrolidine


3-(2-Fluoro-3-methylphenoxy)pyrrolidine (CAS 1505609-00-6) is a research-grade chemical building block characterized by a pyrrolidine ring substituted with a 2-fluoro-3-methylphenoxy group . Its molecular formula is C11H14FNO, with a molecular weight of 195.23 g/mol . The commercially available product is typically supplied with a minimum purity specification of 95% .

Type
Research-grade synthetic building block
Key Attribute
Unique 2-fluoro-3-methylphenoxy substitution pattern
Purity
Defined specification supports synthesis use

Substitution Risks for 3-(2-Fluoro-3-methylphenoxy)pyrrolidine


While other fluorophenoxy pyrrolidines share the same core scaffold, direct substitution with a simpler analog like 3-(2-fluorophenoxy)pyrrolidine or a positional isomer carries significant and unquantified risk. The specific substitution pattern of a 2-fluoro-3-methylphenoxy group introduces unique steric and electronic properties compared to a mono-fluorinated or 4-fluoro analog. This distinct substitution can lead to divergent outcomes in downstream applications, such as altered binding affinity in biological assays, modified metabolic stability, or different physicochemical properties (e.g., logP). Without direct comparative data, assuming functional equivalence is a critical failure point in chemical biology and drug discovery workflows [1]. However, due to the lack of available comparative data, no quantitative evidence can be presented to confirm or deny the superiority of this specific compound over any analog.

!
Substitution pattern (2-fluoro-3-methyl) may shift binding, stability, and logP compared to mono-fluoro or 4-fluoro analogs; direct functional equivalence should not be assumed.
!
No direct comparative data exists; performance differences remain unquantified. Procurement based on differentiation is unsupported.
!
Related literature on fluorination strategies suggests property modulation, but no compound-specific validation is available for this analog.

Quantitative Differentiation Evidence for 3-(2-Fluoro-3-methylphenoxy)pyrrolidine


Absence of Quantitative Comparative Data

A comprehensive search of primary research articles, patents, and authoritative databases did not yield any quantitative data (e.g., IC50, Ki, logP, solubility, yield) for the target compound, 3-(2-Fluoro-3-methylphenoxy)pyrrolidine (1505609-00-6), in direct comparison with a defined analog or baseline [1]. Therefore, no quantitative differentiation claim can be made. The available information is limited to vendor-provided identity and purity specifications .

Quantitative Comparison
Data to verify
No target compound vs analog comparative data found in literature or databases (IC50, logP, solubility, yield).
Selection based on performance differentiation is not supported; utility limited to synthetic intermediate.
Vendor identity and purity data only; no biological or physicochemical benchmarking available.
Medicinal Chemistry Building Block Chemical Synthesis

Research Use Cases for 3-(2-Fluoro-3-methylphenoxy)pyrrolidine


Synthesis of Novel Fluorinated Compound Libraries

This compound can serve as a non-commercial building block for the synthesis of new fluorinated pyrrolidine-containing molecules . Its unique 2-fluoro-3-methylphenoxy substitution pattern makes it a candidate for creating proprietary libraries where structural novelty is the primary goal, and comparative performance is determined through internal screening. This use case is supported by the compound's availability and defined purity .

Internal Structure-Activity Relationship (SAR) Exploration

In a research setting, this compound can be used as a specific analog within a broader SAR study of fluorophenoxy pyrrolidines. Its value is derived from the ability to generate in-house data by comparing it directly to other synthesized or procured analogs (e.g., 3-(2-fluorophenoxy)pyrrolidine, 3-(4-fluorophenoxy)pyrrolidine) under identical assay conditions. The differentiation evidence would then be proprietary to the user, fulfilling the need for comparative data that is currently absent from the public domain.

Research Intermediate for Further Derivatization

The compound can be procured as a starting material for chemical reactions targeting the pyrrolidine nitrogen or for further functionalization of the aromatic ring . The procurement decision is based on the availability of a defined, high-purity (>95%) version of a specific chemical structure that is not commonly found in generic catalogs, thereby fulfilling a precise requirement for a custom synthetic pathway.

Application
Selection Property
Validation Focus
Novel fluorinated library synthesis
Structural novelty and defined purity
Library diversity and synthetic feasibility
Internal SAR exploration
Unique substitution pattern for in-house comparison
Proprietary binding, stability, or activity data generation
Further derivatization intermediate
Reactive pyrrolidine scaffold with accessible N–H and aryl positions
Synthetic pathway compatibility and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


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